Trimethylolmethyl ketone
Description
Its hypothetical formula is (HOCH₂)₃C-CO-R, where R represents an alkyl or aryl group. This structure combines the reactivity of a ketone with the polyol functionality, enabling applications in crosslinking reactions, polymer chemistry, and as intermediates in organic synthesis.
Properties
IUPAC Name |
4-hydroxy-3,3-bis(hydroxymethyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-5(10)6(2-7,3-8)4-9/h7-9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCDZXGJZDGMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CO)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263652 | |
| Record name | 4-Hydroxy-3,3-bis(hydroxymethyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4852-67-9 | |
| Record name | 4-Hydroxy-3,3-bis(hydroxymethyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4852-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolmethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004852679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,3-bis(hydroxymethyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYLOLMETHYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IVE32MD0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
Under alkaline conditions (e.g., aqueous NaOH or KOH), acetone undergoes deprotonation to form an enolate ion, which attacks the carbonyl carbon of formaldehyde. The initial product, a β-hydroxy ketone, undergoes further condensation with excess formaldehyde due to the persistence of enolizable sites. The final product, this compound, arises from triple hydroxymethylation at the α-position of acetone.
Key parameters influencing yield include:
-
Molar ratio of reactants : Excess formaldehyde (≥3:1 relative to acetone) drives complete substitution.
-
Temperature : Reactions typically proceed at 50–70°C to balance kinetics and side-product formation.
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Catalyst concentration : 10–20% w/w NaOH ensures sustained enolate generation without excessive base degradation.
Despite its simplicity, this method faces challenges in controlling regioselectivity. Competing pathways, such as dehydration to α,β-unsaturated ketones or over-alkylation, necessitate precise pH and temperature control.
Phase-Transfer Catalyzed Alkylation
Patent literature describes a scalable alkylation strategy using phase-transfer catalysis (PTC) to synthesize methyl ketones, which can be adapted for this compound production.
General Protocol and Adaptations
The patented method involves reacting a methyl-sec-alkyl ketone with a hydroxymethyl-containing halide (e.g., chloromethyl ether) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a strong base (e.g., powdered KOH). For this compound, iterative alkylation steps may be required to introduce three hydroxymethyl groups.
Typical conditions :
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Solvent : Toluene or dichlorobenzene for improved solubility.
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Catalyst loading : 5–10 mol% relative to the ketone.
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Reaction time : 6–12 hours at 70–90°C.
This approach offers higher yields (reported at 60–75% for analogous methyl ketones) compared to traditional aldol condensations, as PTC enhances interfacial reactivity and minimizes hydrolysis. However, the need for hydroxymethyl halides—often unstable intermediates—complicates large-scale applications.
Microbial Biosynthesis (Theoretical Exploration)
Recent advances in metabolic engineering suggest potential routes for microbial production of methyl ketones, though direct synthesis of this compound remains unexplored.
Pathway Design Considerations
In Escherichia coli, heterologous expression of thioesterases and decarboxylases enables conversion of fatty acid biosynthesis intermediates into methyl ketones. Engineering a strain to overexpress aldehyde dehydrogenases could theoretically reduce β-ketoacyl-ACP derivatives to hydroxymethyl groups, enabling this compound synthesis.
Challenges :
-
Balancing redox cofactors (NADPH/NAD+) during reduction steps.
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Avoiding toxicity from formaldehyde byproducts.
Comparative Analysis of Methods
| Method | Yield | Scalability | Complexity | Citation |
|---|---|---|---|---|
| Crossed-Aldol Condensation | Moderate | High | Low | |
| Phase-Transfer Alkylation | High | Moderate | Moderate | |
| Microbial Biosynthesis | Theoretical | Low | High |
The aldol method is favored for laboratory-scale synthesis due to its simplicity, while PTC alkylation provides better yields for industrial applications. Microbial routes, though nascent, represent a sustainable long-term alternative.
Chemical Reactions Analysis
Types of Reactions: Trimethylolmethyl ketone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under mild conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace hydroxyl groups with halogens.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can range from ketones to carboxylic acids.
Reduction: The primary product is a secondary alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Biofuel Production
Overview
TMK is being investigated as a potential biofuel due to its favorable combustion properties and compatibility with existing diesel engines. Research indicates that methyl ketones, including TMK, can be produced from renewable resources through engineered microbial processes.
Key Findings
- Microbial Engineering : Escherichia coli has been genetically modified to enhance the production of methyl ketones, achieving significant yields. This process involves manipulating the β-oxidation pathway and overexpressing thioesterases to increase the concentration of TMK and similar compounds in fermentation processes .
- Combustion Properties : Studies have shown that methyl ketone blends exhibit superior combustion characteristics compared to traditional diesel fuels. Parameters such as flash point, viscosity, and cetane number align well with diesel specifications, making them suitable for use in internal combustion engines .
Case Study
A recent study utilized a novel multiphase loop reactor to produce methyl ketones from glucose using genetically modified Pseudomonas taiwanensis. The resulting product was tested in combustion engines, demonstrating full compatibility and improved combustion efficiency compared to standard diesel fuels .
Flavor and Fragrance Industry
Overview
TMK and its derivatives are also prominent in the flavor and fragrance industry due to their pleasant aromas and stability. They are used as key ingredients in various consumer products.
Key Findings
- Natural Occurrence : Methyl ketones are naturally produced by plants and fungi, contributing to their role as pheromones and natural insecticides. Their presence in essential oils enhances flavor profiles in food products .
- Synthesis Methods : Innovative synthesis methods have been developed for producing deuterated methyl ketones that serve as flavoring agents in food and beverages. These methods emphasize efficiency and practicality, facilitating large-scale production .
Chemical Synthesis
Overview
TMK is utilized as an intermediate in various chemical syntheses, particularly for producing other valuable compounds.
Key Findings
- Versatile Reagent : TMK can be employed in reactions that yield more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for diverse synthetic pathways, making it a valuable building block in organic chemistry .
- Environmental Benefits : The production processes for TMK often utilize renewable resources, aligning with green chemistry principles aimed at reducing environmental impact .
Data Tables
Mechanism of Action
The mechanism of action of trimethylolmethyl ketone involves its ability to participate in various chemical reactions due to its functional groups. The hydroxyl groups can form hydrogen bonds, making it a good candidate for interactions with biological molecules. In enzymatic reactions, it can act as a substrate or inhibitor, depending on the enzyme’s active site and the reaction conditions.
Comparison with Similar Compounds
Methyl Ethyl Ketone (MEK)
- Structure : CH₃-C(=O)-CH₂-CH₃.
- Properties :
- Key Differences :
Methyl Isobutyl Ketone (MIBK)
- Structure : (CH₃)₂CH-CH₂-C(=O)-CH₃.
- Properties :
- Key Differences: MIBK’s branched alkyl chain reduces water solubility compared to TMMK.
Trifluoromethyl Ketones
- Structure : R-C(=O)-CF₃.
- Properties :
- Key Differences :
Chloromethyl Ketones
- Structure : R-C(=O)-CH₂-Cl.
- Properties :
- Key Differences :
Data Table: Comparative Properties of Ketones
Q & A
Q. How can researchers optimize derivative-based identification methods for this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
